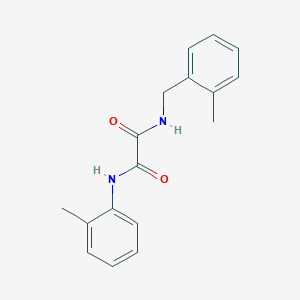![molecular formula C20H26BNO5 B2970016 3,4-Dimethoxy-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyridine CAS No. 1300645-77-5](/img/structure/B2970016.png)
3,4-Dimethoxy-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a pyridine ring, which is a basic six-membered ring with one nitrogen atom . It also contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which is often used in Suzuki coupling, a type of palladium-catalyzed cross coupling reaction . The presence of methoxy groups (-OCH3) suggests that this compound might have increased solubility in organic solvents .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring and the boronic ester group would likely be planar, while the methoxy groups could add some degree of three-dimensionality .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the pyridine ring and the boronic ester group. The pyridine ring is electron-deficient and can participate in electrophilic substitution reactions . The boronic ester group can undergo reactions with organometallic reagents in the presence of a transition metal catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups might increase its solubility in organic solvents . The exact properties would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Boronic Esters in Research
Boronic esters, like the one featured in the mentioned compound through the "tetramethyl-1,3,2-dioxaborolan-2-yl" group, are widely utilized in organic synthesis and medicinal chemistry. They play a crucial role in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This reaction is instrumental in synthesizing various complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials (Huang et al., 2021).
Pyridine Derivatives in Research
Pyridine derivatives are essential in chemical research due to their broad range of biological activities and applications in medicinal chemistry. They serve as key building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For example, pyridine-based ligands are used in metal catalysis, facilitating various chemical transformations important for synthetic efficiency and selectivity (Singh & Lesher, 1991).
Applications in Polymer Science
Compounds containing pyridine and boronic ester functionalities are also explored in the development of novel polymeric materials. These materials can exhibit unique properties such as thermal stability, mechanical strength, and chemical resistance, making them suitable for high-performance applications. For instance, polyimides derived from pyridine-containing dianhydrides and diamines show excellent thermal stability and mechanical properties, useful in aerospace, electronics, and coatings industries (Wang et al., 2006).
Wirkmechanismus
Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety measures. This might include wearing protective clothing and eye protection, and ensuring good ventilation . The specific hazards would depend on the properties of the compound, such as its toxicity and reactivity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,4-dimethoxy-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BNO5/c1-19(2)20(3,4)27-21(26-19)14-7-9-15(10-8-14)25-13-16-18(24-6)17(23-5)11-12-22-16/h7-12H,13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQUMXBFVYEYGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=NC=CC(=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxy-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


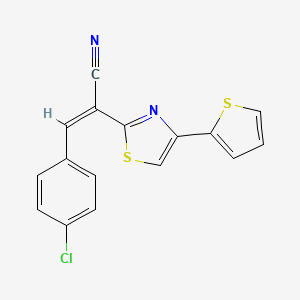
![3-benzyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2969937.png)
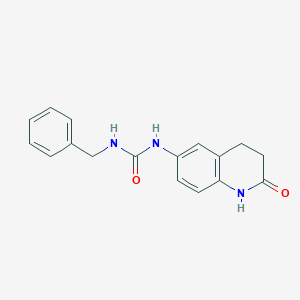
![5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide](/img/structure/B2969940.png)
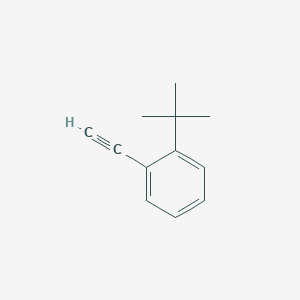
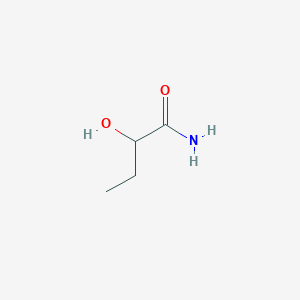
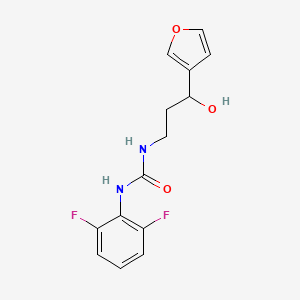

![8-fluoro-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2969946.png)
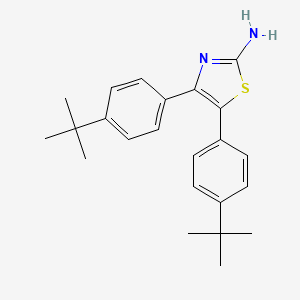
![ethyl 5-(2-{2-oxo-2-[2-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2969952.png)

